

Technical Guide: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (R)-2-(3-Fluorophenyl)pyrrolidine
Hydrochloride

Cat. No.: B595284

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, making it a valuable building block and research chemical in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules and approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecular designs.^{[1][2][3]} The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are often sought in the development of novel therapeutic agents.

Physicochemical Data

The fundamental properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are summarized below. It is important to note that while some physical properties have been determined experimentally for related compounds, specific values such as boiling point and pKa for this exact molecule are primarily based on computational predictions.

Property	Value	Data Type	Source
IUPAC Name	(2R)-2-(3-fluorophenyl)pyrrolidine hydrochloride	-	-
Molecular Formula	C ₁₀ H ₁₃ ClFN	-	-
Molecular Weight	201.67 g/mol	Computed	-
CAS Number	1364890-61-8	-	-
Parent Compound	920274-03-9 ((R)-2-(3-Fluorophenyl)pyrrolidine)	-	[4]
CAS			
Appearance	Solid	Experimental	-
Purity	≥97%	Experimental	-
Boiling Point (Free Base)	232.3 ± 33.0 °C	Predicted	[4]
Density (Free Base)	1.078 ± 0.06 g/cm ³	Predicted	[4]
pKa (Free Base)	9.58 ± 0.10	Predicted	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride** are not widely published. However, methodologies for structurally analogous compounds are well-documented and can be adapted. The following sections provide representative protocols based on established synthetic and analytical chemistry principles for 2-aryl-pyrrolidines.

Representative Synthesis Protocol

The enantioselective synthesis of 2-substituted pyrrolidines is a critical process in pharmaceutical development.[3] A common strategy involves the asymmetric reduction of a

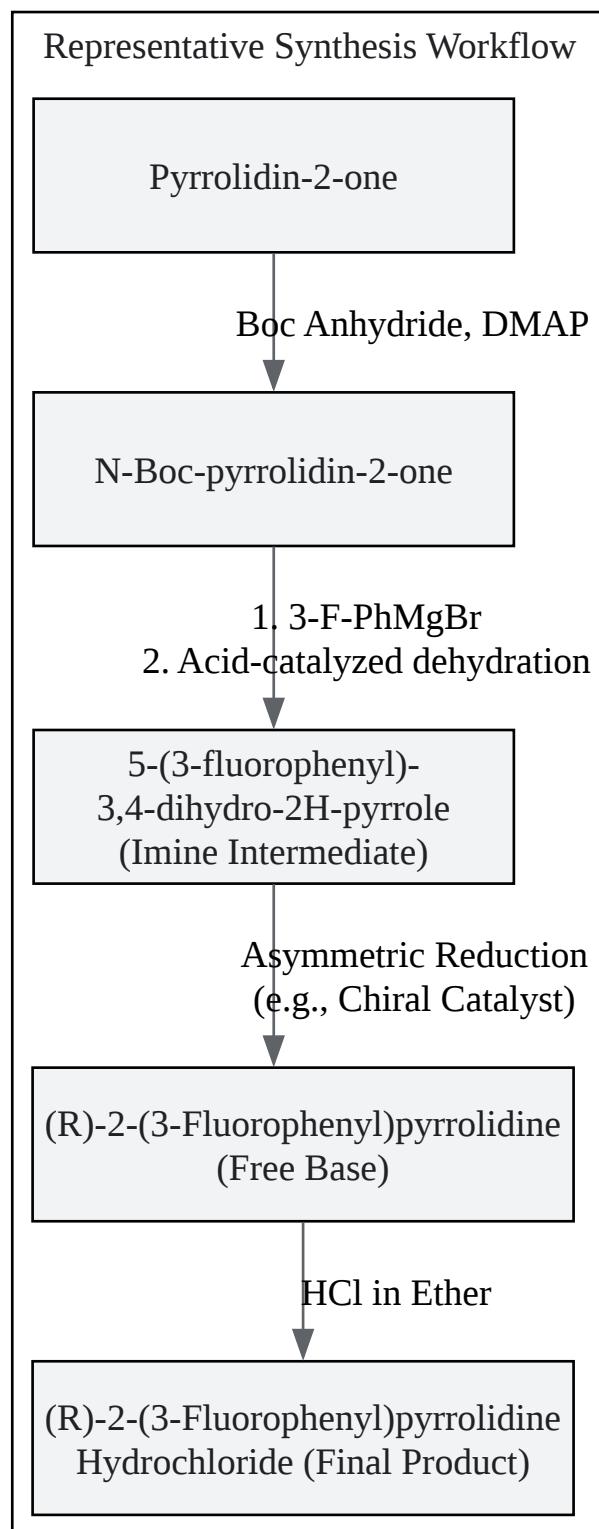
corresponding cyclic imine precursor. The following protocol is a representative example adapted from literature methods for creating chiral 2-aryl-pyrrolidines.[\[5\]](#)

Step 1: N-Protection of Pyrrolidin-2-one. Pyrrolidin-2-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-pyrrolidin-2-one. This protects the nitrogen atom for subsequent reactions.[\[5\]](#)

Step 2: Grignard Reaction. The N-Boc-pyrrolidin-2-one is treated with a Grignard reagent, 3-fluorophenylmagnesium bromide, which is prepared from 1-bromo-3-fluorobenzene and magnesium turnings. This reaction forms a hemiaminal intermediate.

Step 3: Dehydration and Imine Formation. The intermediate is subjected to acidic conditions (e.g., trifluoroacetic acid) to facilitate dehydration, yielding the cyclic 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (an imine).

Step 4: Asymmetric Reduction and Salt Formation. The imine is then asymmetrically reduced to form the desired (R)-enantiomer of 2-(3-fluorophenyl)pyrrolidine. This can be achieved using a chiral reducing agent or a catalyst system, such as a chiral borane complex or through biocatalysis with an appropriate imine reductase (IRED).[\[6\]](#) Following reduction, the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to precipitate the **(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride** salt, which is then collected by filtration and dried.



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Caption: General workflow for the synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine HCl.

Analytical Methodology: Chiral HPLC

Ensuring the enantiomeric purity of chiral compounds is critical for drug development.^[7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.^{[7][8][9]}

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(3-Fluorophenyl)pyrrolidine to determine enantiomeric excess (ee).

Instrumentation and Conditions (Typical):

- **HPLC System:** A standard HPLC system equipped with a UV detector.
- **Chiral Stationary Phase (CSP):** A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective for separating aryl-substituted chiral amines.^{[7][10]}
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like this, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.^[9] A common starting ratio would be 90:10 (v/v) n-hexane:isopropanol.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 25 °C.
- **Detection:** UV at a wavelength where the phenyl ring absorbs, typically around 254 nm.^[10]
- **Sample Preparation:** The hydrochloride salt is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, the salt can be neutralized to the free base before dissolution.

Procedure:

- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject a small volume (e.g., 10 µL) of the prepared sample.

- Record the chromatogram. The two enantiomers should elute as distinct peaks.
- To identify the peaks, a racemic standard (a 50:50 mixture of R and S enantiomers) should be run. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers using the formula: $\% \text{ ee} = |(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)| * 100$.

Pharmacological Context and Potential Mechanism of Action

While specific pharmacological data for **(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride** is not extensively published, the broader class of phenylpyrrolidine derivatives is known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and other CNS-related effects.[\[2\]](#)[\[11\]](#)[\[12\]](#)

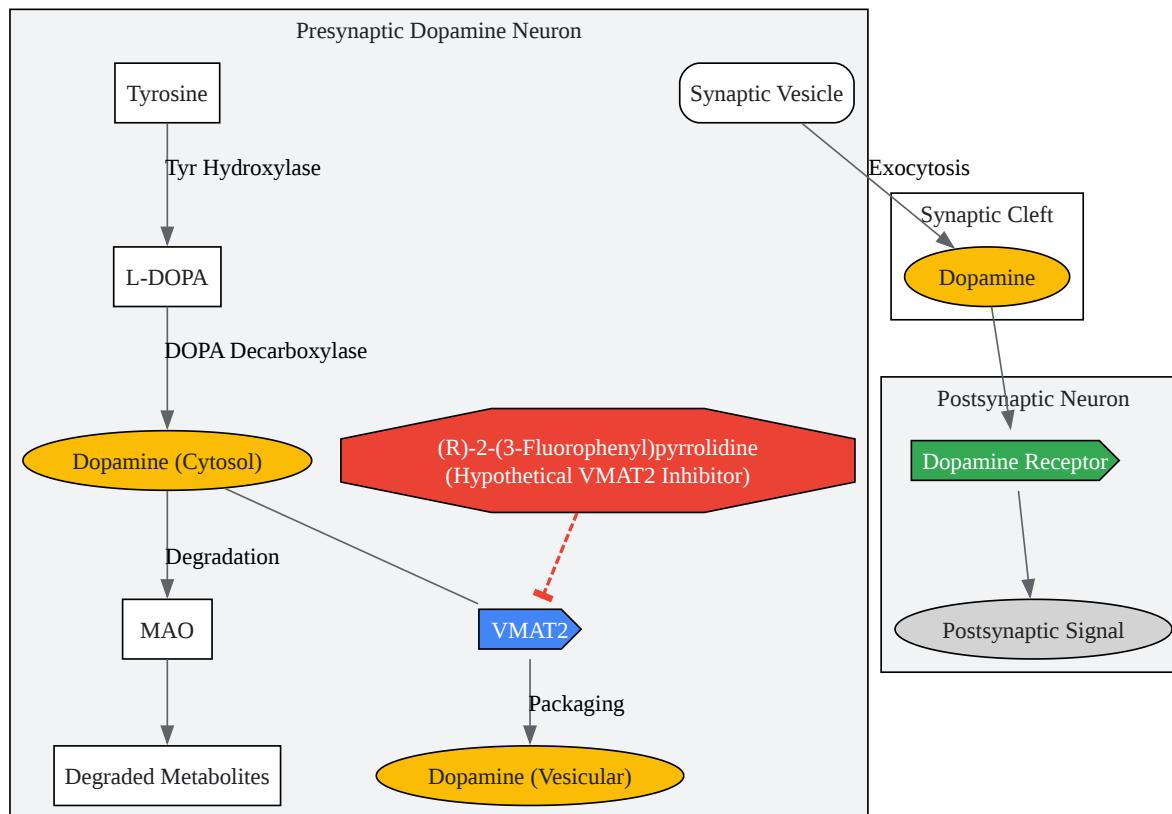
A significant area of interest for related structures is the modulation of monoamine neurotransmitter systems. A key protein in this system is the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Inhibitors of VMAT2 effectively reduce the loading of these neurotransmitters into vesicles.[\[13\]](#)[\[14\]](#) The unpackaged neurotransmitters in the cytoplasm are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[\[13\]](#) This leads to a depletion of monoamine stores and a reduction in their release into the synaptic cleft, thereby decreasing overall monoaminergic signaling.[\[15\]](#)[\[16\]](#) This mechanism is the basis for approved drugs used to treat hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease, which are associated with excessive dopaminergic activity.[\[14\]](#)[\[15\]](#)[\[17\]](#)

Given its structure, (R)-2-(3-Fluorophenyl)pyrrolidine could serve as a scaffold or pharmacophore for developing novel VMAT2 inhibitors or other agents that modulate monoaminergic systems.

VMAT2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the mechanism of action for a VMAT2 inhibitor.



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Caption: Hypothetical mechanism of action via VMAT2 inhibition in a dopaminergic synapse.

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